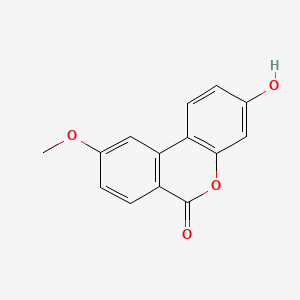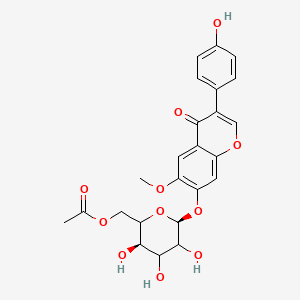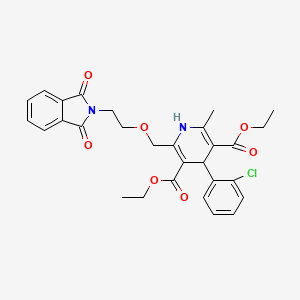![molecular formula C6H13NO2 B13438394 3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
3-[(Methylamino)methyl]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-[(methylamino)methyl]tetrahydrofuran-3-ol. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methylamino group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydrofuran, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Procedure: Tetrahydrofuran is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat management.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[(Methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(Amino)methyl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
3-[(Ethylamino)methyl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-[(Methylamino)methyl]oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(methylaminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6(8)2-3-9-5-6/h7-8H,2-5H2,1H3 |
InChI Key |
NOHRSADDTRHVTL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)




![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)






